molecular formula C19H19ClN2O6 B11503147 3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Cat. No.: B11503147
M. Wt: 406.8 g/mol
InChI Key: IZANDHWUALMSLQ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-nitrophenyl)formamido]-3-(4-propoxyphenyl)propanoic acid is a complex organic compound characterized by the presence of both aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3-nitrophenyl)formamido]-3-(4-propoxyphenyl)propanoic acid typically involves multi-step organic reactions. The process begins with the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then subjected to formylation to introduce the formamido group. The final step involves the coupling of this intermediate with 4-propoxyphenylpropanoic acid under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-nitrophenyl)formamido]-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The formamido group can be hydrolyzed to form the corresponding amine and carboxylic acid.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

3-[(4-Chloro-3-nitrophenyl)formamido]-3-(4-propoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-nitrophenyl)formamido]-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromo-3-nitrophenyl)formamido]-3-(4-propoxyphenyl)propanoic acid
  • 3-[(4-Chloro-3-nitrophenyl)formamido]-3-(4-methoxyphenyl)propanoic acid

Uniqueness

3-[(4-Chloro-3-nitrophenyl)formamido]-3-(4-propoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19ClN2O6

Molecular Weight

406.8 g/mol

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

InChI

InChI=1S/C19H19ClN2O6/c1-2-9-28-14-6-3-12(4-7-14)16(11-18(23)24)21-19(25)13-5-8-15(20)17(10-13)22(26)27/h3-8,10,16H,2,9,11H2,1H3,(H,21,25)(H,23,24)

InChI Key

IZANDHWUALMSLQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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